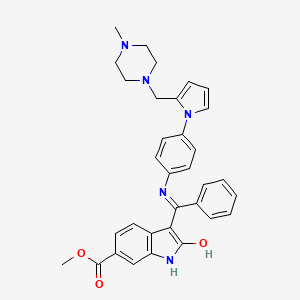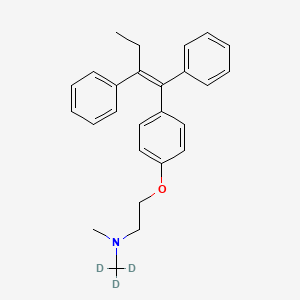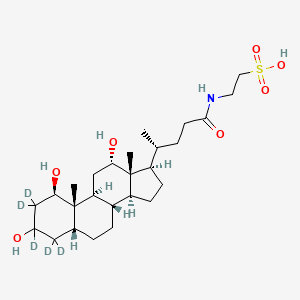
RXFP1 receptor agonist-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RXFP1 receptor agonist-6 is a synthetic compound designed to activate the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor that plays a crucial role in reproductive and cardiovascular physiology. The activation of RXFP1 by its natural ligand, relaxin-2, leads to various physiological effects, including vasodilation, anti-inflammatory responses, and extracellular matrix remodeling .
Vorbereitungsmethoden
The synthesis of RXFP1 receptor agonist-6 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific chemical groups that enhance its activity and selectivity towards RXFP1. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the core molecular framework through a series of organic reactions, such as cyclization and coupling reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and selectivity of the compound towards RXFP1. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound are optimized to maximize yield and minimize production costs. These methods often involve large-scale synthesis using automated reactors and continuous flow processes .
Analyse Chemischer Reaktionen
RXFP1 receptor agonist-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxyl or carbonyl derivatives, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
RXFP1 receptor agonist-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of RXFP1 and to develop new RXFP1-targeting drugs.
Biology: Employed in cellular and molecular biology studies to investigate the signaling pathways and physiological effects mediated by RXFP1 activation.
Medicine: Explored as a potential therapeutic agent for conditions such as heart failure, fibrosis, and reproductive disorders due to its ability to modulate RXFP1 signaling.
Industry: Utilized in the development of diagnostic assays and screening platforms for RXFP1-targeting compounds
Wirkmechanismus
The mechanism of action of RXFP1 receptor agonist-6 involves binding to the RXFP1 receptor and activating its signaling pathways. Upon binding, the compound induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. These cascades include:
cAMP Pathway: Activation of adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).
ERK Pathway: Activation of extracellular signal-regulated kinases (ERK), which are involved in cell proliferation, differentiation, and survival.
Anti-inflammatory Pathways: Reduction of inflammatory cytokines such as tumor necrosis factor-alpha and transforming growth factor-beta
Vergleich Mit ähnlichen Verbindungen
RXFP1 receptor agonist-6 is unique compared to other similar compounds due to its high selectivity and potency towards RXFP1. Similar compounds include:
ML290: A small molecule agonist of RXFP1 with similar binding properties but different pharmacokinetic profiles.
B7-33: A single-chain derivative of the relaxin hormone that selectively activates RXFP1 and has shown efficacy in preclinical models of fibrosis and heart disease.
AZD5462: Another RXFP1 agonist that has been studied for its effects on renal function and heart failure .
Eigenschaften
Molekularformel |
C38H32F5N3O7 |
|---|---|
Molekulargewicht |
737.7 g/mol |
IUPAC-Name |
(2S)-2-[4-fluoro-3-[3-[[(1S,5R,6S,7R)-7-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-6-bicyclo[3.2.0]heptanyl]carbamoyl]-4-methoxyphenyl]phenyl]-2-(phenylcarbamoyloxy)acetic acid |
InChI |
InChI=1S/C38H32F5N3O7/c1-52-30-15-11-19(25-17-20(10-13-28(25)39)33(36(49)50)53-37(51)45-21-6-3-2-4-7-21)16-26(30)34(47)46-32-24-9-5-8-23(24)31(32)35(48)44-22-12-14-29(40)27(18-22)38(41,42)43/h2-4,6-7,10-18,23-24,31-33H,5,8-9H2,1H3,(H,44,48)(H,45,51)(H,46,47)(H,49,50)/t23-,24+,31+,32-,33-/m0/s1 |
InChI-Schlüssel |
AEMHQINEOUHGTE-YLMCUGEHSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)[C@@H](C(=O)O)OC(=O)NC3=CC=CC=C3)F)C(=O)N[C@H]4[C@@H]5CCC[C@@H]5[C@H]4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)OC(=O)NC3=CC=CC=C3)F)C(=O)NC4C5CCCC5C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


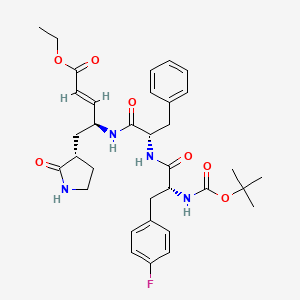

![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)
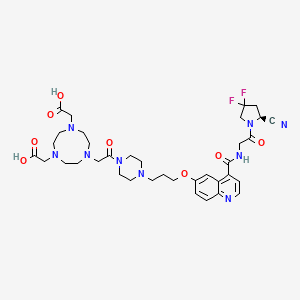
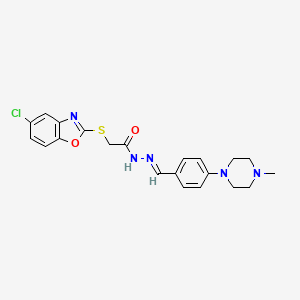
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)

